molecular formula C8H3BrClF3N2 B12850129 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12850129
M. Wt: 299.47 g/mol
InChI Key: LSDPWJIAVPXHPS-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is an organic compound with the molecular formula C8H3BrClF3N2. This compound is known for its unique chemical properties and is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: The amine group is halogenated to introduce bromine and chlorine atoms.

    Cyclization: The final step involves cyclization to form the benzimidazole ring structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: Where halogen atoms can be replaced by other functional groups.

    Oxidation and reduction reactions: To modify the oxidation state of the compound.

    Coupling reactions: To form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Often involve nucleophiles such as amines or thiols.

    Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chloro-2-(trifluoromethyl)aniline: Shares similar halogenation and trifluoromethyl groups but differs in its overall structure.

    4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine: Another compound with similar functional groups but a different core structure.

Uniqueness

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique molecular structure, which includes bromine, chlorine, and trifluoromethyl substituents. Its molecular formula is C8H3BrClF3N2C_8H_3BrClF_3N_2. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The presence of halogen substituents in the benzimidazole core enhances its lipophilicity and metabolic stability, making it a promising candidate in medicinal chemistry. The trifluoromethyl group significantly influences the compound's electronic properties, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A comparative study using the broth microdilution method found that various benzimidazole derivatives, including this compound, displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics such as ampicillin and ciprofloxacin .

Compound MIC (μg/ml) Target Organism
This compound50Salmonella typhi
Standard Antibiotics
Ampicillin100Salmonella typhi
Ciprofloxacin25Salmonella typhi

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound effectively inhibited cell proliferation in several cancer types, including lung (A549) and cervical (HeLa) cancers. The IC50 values obtained from MTT assays indicated that it outperformed some standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (μM) Standard Drug Standard Drug IC50 (μM)
A54915Doxorubicin20
HeLa10Doxorubicin25

The mechanism of action of this compound may involve enzyme inhibition or receptor binding that modulates cellular signaling pathways. Studies suggest that it can interact with DNA, potentially influencing gene expression and cellular functions. This interaction is critical for understanding its pharmacological profile and therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of benzimidazole derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against HeLa cells, leading to apoptosis through G0/G1 and G2/M phase arrest in the cell cycle.
  • Antimicrobial Screening : Another investigation highlighted the effectiveness of benzimidazole derivatives against protozoan parasites, indicating that structural modifications can enhance biological activity significantly .

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

LSDPWJIAVPXHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl

Origin of Product

United States

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